N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Lipophilicity Drug-likeness Permeability

N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (molecular formula C22H21N3O2S, exact mass 391.135 g/mol) is a synthetic heterocyclic small molecule belonging to the indole-thiazole-acetamide chemotype. This class integrates an indole core (5-methoxy-1,2-dimethyl-substituted) connected at position 3 to a 1,3-thiazole ring, which in turn bears a 2-phenylacetamide side chain at the thiazole 2-position.

Molecular Formula C22H21N3O2S
Molecular Weight 391.5 g/mol
Cat. No. B11165402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Molecular FormulaC22H21N3O2S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H21N3O2S/c1-14-21(17-12-16(27-3)9-10-19(17)25(14)2)18-13-28-22(23-18)24-20(26)11-15-7-5-4-6-8-15/h4-10,12-13H,11H2,1-3H3,(H,23,24,26)
InChIKeyYCOCREXQDASLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide – Compound Class and Baseline Procurement Profile


N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (molecular formula C22H21N3O2S, exact mass 391.135 g/mol) is a synthetic heterocyclic small molecule belonging to the indole-thiazole-acetamide chemotype [1]. This class integrates an indole core (5-methoxy-1,2-dimethyl-substituted) connected at position 3 to a 1,3-thiazole ring, which in turn bears a 2-phenylacetamide side chain at the thiazole 2-position. The compound incorporates three pharmacologically privileged scaffolds—indole, thiazole, and phenylacetamide—that individually appear in numerous bioactive molecules, including anticancer agents, kinase inhibitors, and anti-infectives [2]. Its core precursor, 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS 296264-57-8), is commercially catalogued by major suppliers such as Sigma-Aldrich, indicating availability as a research building block [3]. Notably, direct peer-reviewed biological profiling of the target compound is currently absent from the public literature; differentiation evidence therefore derives from computed physicochemical properties and class-level structure-activity relationship (SAR) inference from closely related analogs.

Scaffold Dimethylindole-thiazole pharmacophore exploration
Assay context Sustained-exposure cell-based studies with blocked metabolic soft spots
Probe design Lipophilic indole scaffold for CNS research tool candidates

Why In-Class Substitution of N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide Risks Functional Non-Equivalence


Although the indole-thiazole-acetamide scaffold appears in multiple research compounds, simple structural interchange among analogs carries a high probability of divergent biological readout. Three structural determinants unique to this compound co-determine its physicochemical and pharmacological profile: (i) the 5-methoxy group on the indole, which is a well-established metabolic soft spot yet also a key pharmacophoric element for π-stacking and hydrogen-bond acceptance [1]; (ii) the N1,N2-dimethyl substitution of the indole, which eliminates the hydrogen-bond donor capacity of the indole NH while increasing lipophilicity (computed XLogP3 ≈ 3.5–4.0 for the core scaffold vs. ~2.0–2.5 for the unmethylated analog) and blocking a major site of oxidative metabolism [2]; and (iii) the 2-phenylacetamide side chain attached to the thiazole 2-amino position, which introduces an extended aromatic system and an additional amide bond not present in simpler acetamide or benzamide derivatives—a feature that has been shown in related N-phenylacetamide thiazole series to modulate potency by orders of magnitude (e.g., IC50 shifts from >10 µM to <100 nM) [3]. Procurement of a generic indole-thiazole compound lacking any one of these features cannot be considered a functionally equivalent substitute without explicit head-to-head bridging data.

Metabolic profile Unsubstituted indole analogs retain oxidative soft spots; blocked sites may alter stability and exposure duration.
H-bond network N1,N2-dimethylation removes indole NH donor; analogs with free NH may engage hinge-region targets differently.
Side-chain potency Benzamide or amine precursors lack the flexible phenylacetamide; class-level data suggest >100-fold activity shifts.

Quantitative Differentiation Evidence for N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide


Lipophilicity (XLogP3) Advantage Over Unsubstituted Indole-Thiazole-Acetamide Baseline

The target compound carries three lipophilicity-enhancing substituents (5-OCH3, 1-CH3, 2-CH3 on indole; 2-phenylacetamide on thiazole) that collectively shift its computed logP significantly upward compared to the simplest indole-thiazole-acetamide analog. The core scaffold 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has a computed XLogP3 of 2.7 [1]. Addition of the 2-phenylacetamide group (calculated contribution ~1.5–2.0 log units based on analog data from N-(5-methylthiazol-2-yl)-2-phenylacetamide, XLogP3 ≈ 3.5–4.0 [2]) projects a total XLogP3 of approximately 4.0–4.5 for the target compound. In contrast, N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4, lacking methoxy, dimethyl, and phenylacetamide groups) is expected to have an XLogP3 in the range of 1.5–2.5 . This ~2 log-unit difference translates to a roughly 100-fold higher theoretical octanol-water partition coefficient, which directly impacts membrane permeability, tissue distribution, and potential CNS penetration in cell-based assays.

Lipophilicity (XLogP3)
Class-level inference
ΔXLogP3 ≈ +2.0 vs. simplest acetamide analog
May support enhanced passive permeability in cell-based assays.
Computed value; not experimentally determined.
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Capacity Differentiation vs. N1,N2-Unsubstituted Indole Analogs

The N1,N2-dimethyl substitution on the indole ring of the target compound eliminates the indole NH hydrogen-bond donor (HBD), reducing the total HBD count to 2 (both from the amide NH of the phenylacetamide side chain and the thiazole 2-amino linker). The simplest analog N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4) possesses 3 HBDs (indole NH + thiazole NH + acetamide NH) . This difference has profound implications for molecular recognition: in kinase inhibitor design, indole NH has been shown to form critical hinge-region hydrogen bonds (e.g., CDK2 inhibitors where indole NH interactions contribute to sub-micromolar IC50 values) [1], whereas its methylation can either abrogate activity or redirect selectivity toward alternative binding modes. In the 3-thiazolyl-indole CDK2 inhibitor series (Gomha et al., 2023), the most potent compound 5c (IC50 = 0.35 ± 1.07 µM) retains the indole NH, while N-methylated analogs showed >3-fold reduced CDK2 inhibition [2]. Conversely, in cannabinoid CB1 receptor agonists, N1-methylation of indole is essential for high-affinity binding [3]. The target compound's N1,N2-dimethylated indole scaffold thus predetermines a binding-mode profile distinct from NH-bearing analogs.

H-Bond Donor Count
Cross-study comparable
HBD = 2 (target) vs. 3 (NH-bearing analog)
Absent indole NH may preclude canonical hinge binding; redirects recognition profile.
CDK2 N-methylation associated with ≥3-fold potency loss in published series.
Hydrogen bonding Molecular recognition Target engagement

Metabolic Stability Advantage of 5-Methoxy and N1,N2-Dimethyl Substitution vs. Unsubstituted Indole Scaffold

The indole ring is susceptible to oxidative metabolism at multiple positions, with the indole NH (N1), C2, C3, and C5 positions being primary metabolic hotspots. The target compound incorporates three structural modifications that simultaneously block these sites: (i) 5-methoxy substitution blocks CYP450-mediated aromatic hydroxylation at position 5—a common metabolic pathway for indole-containing compounds including melatonin and serotonin analogs [1]; (ii) N1-methylation eliminates N-dealkylation and N-oxidation at the indole nitrogen; (iii) C2-methylation blocks C2 oxidation. In contrast, the simple analog N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4) retains all three unsubstituted metabolic soft spots. Class-level data from the indolyl thiazole cytotoxic series (Moody et al., 1997) demonstrated that 5-methoxy and N-methyl-substituted derivatives exhibited sustained antiproliferative activity in SKBr3 breast cancer cells (IC50 = 10–30 µM range) over 72-hour continuous exposure, while unsubstituted analogs lost activity more rapidly, consistent with metabolic clearance [2]. Although no direct metabolic stability assay data (e.g., human liver microsome t1/2) are publicly available for the target compound, the complete blockade of three major oxidative sites by design predicts significantly prolonged half-life compared to analogs lacking these modifications.

Metabolic Soft Spots
Class-level inference
Three sites blocked: 5-OCH₃, N1-CH₃, C2-CH₃
Blockade reduces oxidative clearance risk in long-duration assays.
Sustained 72-h cytotoxicity observed in class analogs; direct microsomal data unavailable.
Metabolic stability CYP450 Oxidative metabolism

2-Phenylacetamide Side Chain: Potency Divergence from Benzamide and Simple Acetamide Analogs

The 2-phenylacetamide side chain attached to the thiazole 2-amino position distinguishes this compound from both the precursor amine and the structurally analogous benzamide derivative. Quantitative evidence from the broader N-(thiazol-2-yl)-2-phenylacetamide chemotype demonstrates that this specific side chain can confer potent target engagement: N-(5-cyclobutylthiazol-2-yl)-2-phenylacetamide (CHEMBL365855) inhibits CDK2-cyclin E with IC50 = 74 nM [1], while the structurally related N-(5-isopropyl-2-thiazolyl)phenylacetamide (BML-259) exhibits dual CDK2/CDK5 inhibitory activity with period-lengthening effects in circadian rhythm assays [2]. In contrast, the benzamide analog N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide (CAS 921153-15-3) replaces the flexible methylene linker of phenylacetamide with a rigid carbonyl-phenyl junction, which alters both the spatial orientation of the phenyl ring and the electronic character of the amide . The precursor amine 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS 296264-57-8) lacks any aryl-amide extension and is primarily a synthetic intermediate rather than a biologically optimized end-product [3]. This difference in side-chain architecture is not cosmetic: within the CDK2 inhibitor series studied by Gomha et al. (2023), varying the amide substituent on the thiazole ring produced IC50 shifts from >100 µM to 0.35 µM, demonstrating that the choice of amide side chain is the dominant potency determinant in this scaffold [4].

Amide Side Chain Impact
Cross-study comparable
Phenylacetamide reference: CDK2 IC50 = 74 nM; amide variants span >280-fold range
Side-chain architecture dominates potency; benzamide or amine may not replicate activity.
CDK2-cyclin E assay data; target compound lacks direct profiling.
Kinase inhibition CDK2 Cytotoxicity SAR

Molecular Weight and Ligand Efficiency Differentiation vs. Lower-Molecular-Weight Indole-Thiazole Analogs

With a molecular weight of approximately 391.49 g/mol (C22H21N3O2S), the target compound occupies a distinct physicochemical space compared to closely related procurement alternatives. The simplest analog N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4) has MW 257.31 g/mol, representing a 134 g/mol (~34%) difference . The precursor amine (CAS 296264-57-8) has MW 273.35 g/mol [1]. The benzamide analog (CAS 921153-15-3) has a molecular formula of C21H19N3O2S, MW ~377 g/mol . This MW progression matters because the 2-phenylacetamide extension adds significant heavy atom count (19 non-hydrogen atoms in the side chain alone) while contributing calculated ligand efficiency that must be evaluated on a per-target basis. In the CDK2 inhibitor series (Gomha et al., 2023), the most potent compounds maintained MW <450 Da with ligand efficiency (LE) values >0.30 kcal/mol per heavy atom, a threshold that the target compound can meet only if its potency reaches sub-micromolar levels [2]. For procurement decisions, this MW differential means that the target compound is unsuitable as a fragment-sized starting point (typically MW <300 Da) but may offer advantages in target selectivity and residence time that lower-MW analogs cannot achieve.

Molecular Weight
Class-level inference
MW ~391.5 vs. ~257.3 (simplest analog); Δ +134 g/mol
Larger pharmacophore volume required for certain binding pockets; not a fragment-sized start.
Ligand efficiency must be evaluated per target.
Ligand efficiency Fragment-based drug discovery Physicochemical optimization

Caveat: High-Strength Differential Evidence Is Limited – Explicit Statement of Evidentiary Gaps

It must be explicitly stated that no direct head-to-head experimental comparison between N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide and any named comparator has been published in the peer-reviewed literature or deposited in public bioactivity databases (PubChem, ChEMBL, BindingDB) as of the search date [1]. The drug metabolism and pharmacokinetics (DMPK) profile, in vivo efficacy, selectivity panel data, and formulation characteristics of the target compound remain entirely unpublished. The evidence presented in Sections 3.1–3.4 relies on: (a) computed physicochemical properties; (b) class-level SAR inference from published indole-thiazole and N-phenylacetamide thiazole series; and (c) cross-study comparison with structurally similar but non-identical compounds [2]. The absence of experimental bioactivity data for the target compound means that all quantitative projections of target engagement, selectivity, and ADMET parameters carry substantial uncertainty. Procurement decisions should be accompanied by explicit plans for experimental characterization of the compound in the end-user's assay system of interest. This transparency is essential for scientifically sound compound selection and avoids over-reliance on in silico predictions or scaffold-level assumptions.

Evidence Limitations
Data to verify
0 published IC50/Ki/EC50 for target compound; all differentiation is computed or class-inferred.
Procurement carries high biological uncertainty; plan primary experimental characterization.
Systematic database search May 2026.
Data limitations Procurement risk Experimental validation

Recommended Application Scenarios for N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide Based on Differentiated Structural Features


Kinase Inhibitor Discovery Programs Requiring an N1,N2-Dimethylindole Pharmacophore with Extended Aromatic Reach

The combination of a fully methylated indole (blocking NH-mediated hinge binding) and a 2-phenylacetamide side chain projecting from the thiazole 2-position makes this compound structurally suited for kinase targets where conventional type I hinge-binding motifs (requiring indole NH) are disfavored, such as allosteric pockets or type III inhibitor binding sites. The phenylacetamide extension provides an additional aromatic ring for π-stacking or hydrophobic packing interactions at a distance of ~8–10 Å from the indole core, comparable to the spatial separation observed in allosteric EGFR inhibitors (e.g., EAI045 series) where a phenylacetamide or isoindolinone moiety engages a hydrophobic back pocket . Researchers pursuing mutant-selective kinase inhibition—particularly where wild-type sparing is desired—may find this scaffold a useful starting point for SAR exploration, as the N1,N2-dimethylation precludes interactions with the conserved hinge region that often drive broad-spectrum kinase activity. Procurement of this compound for such programs should be accompanied by in vitro kinase profiling against the target of interest plus a counter-screening panel of related kinases to empirically establish selectivity .

Metabolic Stability-Critical Cellular Assays with Extended Incubation Requirements

For cell-based phenotypic screening campaigns requiring compound exposure over 48–96 hours (e.g., clonogenic survival assays, differentiation protocols, or chronic treatment models), the 5-methoxy and N1,N2-dimethyl modifications on the indole ring are predicted to confer greater metabolic stability than unsubstituted indole analogs. The Moody et al. (1997) indolyl thiazole series demonstrated that substituted indole-thiazoles maintained antiproliferative activity throughout 72-hour MTT assays in SKBr3 breast cancer cells, whereas unsubstituted variants lost efficacy consistent with metabolic turnover [1]. This compound's complete blockade of three major CYP450-mediated metabolic soft spots (C5, N1, C2) makes it a rational choice for long-duration assays where sustained target engagement is required. Researchers should verify actual metabolic stability in their specific cell system (e.g., hepatocyte co-culture or liver microsome supplementation) rather than relying solely on structural predictions, and should include the precursor amine or the benzamide analog as comparator compounds to deconvolute the contribution of the phenylacetamide side chain to observed phenotypes [2].

Chemical Probe Development for CNS Targets Requiring Moderate-to-High Lipophilicity and Brain Penetration Potential

With an estimated XLogP3 of 4.0–4.5, this compound occupies the upper range of CNS drug-like lipophilicity (typically logP 2–5 for brain-penetrant compounds). The combination of an N-methylated indole (a motif found in several CNS-active tryptamine derivatives) and a 2-phenylacetamide side chain may provide favorable brain penetration characteristics for targets such as sigma receptors, serotonin receptors, or melatonin receptors where indole-based ligands are well-precedented [3]. The absence of the indole NH reduces overall hydrogen-bonding capacity, which correlates with improved passive blood-brain barrier permeability in many chemical series. However, the relatively high molecular weight (391.5 g/mol) approaches the upper limit for optimal CNS penetration and may require assessment in an MDCK-MDR1 or hCMEC/D3 permeability assay before committing to in vivo CNS pharmacology studies. Procurement for CNS applications should prioritize high-purity material (>98%) with rigorous analytical characterization (NMR, LC-MS) to exclude residual synthetic intermediates that could confound neuropharmacological readouts .

Structure-Activity Relationship (SAR) Expansion Around the Thiazole-2-Amide Vector Using a Pre-functionalized Indole-Thiazole Core

The commercial availability of the precursor amine 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS 296264-57-8, available from Sigma-Aldrich and multiple specialty suppliers) provides a practical route for medicinal chemistry teams to benchmark this final compound against in-house synthesized amide variants . The target compound serves as a reference standard for the 'maximal aromatic extension' end of an SAR series that might include acetamide, benzamide, phenylacetamide, and heteroaryl-acetamide derivatives. Having the fully elaborated 2-phenylacetamide compound available allows direct potency comparison across the amide series without the synthetic burden of preparing it de novo. The 280-fold activity range documented by Gomha et al. (2023) for amide variants on a related scaffold underscores the value of systematically exploring this vector [4]. Procurement of the target compound alongside the benzamide analog (CAS 921153-15-3) enables a direct pairwise comparison of the effect of the methylene spacer on target engagement and cellular activity.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
N1,N2-Dimethylindole scaffold with phenylacetamide extension
Allosteric site engagement profiling; kinase panel selectivity
Extended-duration cell-based assays
Blocked metabolic soft spots (5-OCH₃, N1-CH₃, C2-CH₃)
Microsomal stability verification; sustained target engagement readout
CNS research tool candidate studies
Predicted moderate-to-high lipophilicity (XLogP3 ~4.0–4.5)
Brain penetration assay (e.g., MDCK-MDR1); neuropharmacology benchmark
Thiazole-2-amide SAR expansion
Pre-functionalized indole-thiazole core for amide vector variation
Pairwise potency comparison with benzamide analog and precursor amine
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